N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-25-16-4-2-15(3-5-16)17(24)21-19-23-22-18(26-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWVGEJRNKHPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the adamantyl and methoxybenzamide groups. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The adamantyl group can be introduced through nucleophilic substitution reactions, while the methoxybenzamide moiety can be attached via amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.
Substitution: The adamantyl and methoxybenzamide groups can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its antimicrobial, antifungal, and antiviral properties.
Medicine: Potential therapeutic applications include anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The adamantyl group provides steric hindrance, enhancing the compound’s stability and bioavailability. The methoxybenzamide moiety can interact with specific binding sites, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Key Observations :
- Adamantane vs. Alkyl/Aryl Thio Groups : The adamantane group in the target compound is bulkier and more rigid than the methylthio, benzylthio, or tert-butyl groups in analogs. This may reduce synthetic yield due to steric hindrance but enhance thermal stability and lipophilicity .
- 4-Methoxybenzamide vs. Phenoxyacetamide: The 4-methoxybenzamide group introduces a planar aromatic system with electron-donating methoxy groups, contrasting with the phenoxyacetamide substituents in . This difference may alter hydrogen-bonding interactions and solubility .
Melting Points and Stability
Compounds with rigid substituents (e.g., adamantane, tert-butyl) typically exhibit higher melting points due to efficient crystal packing. For example:
- 5f (methylthio substituent): Melting point = 158–160°C .
- Tebuthiuron (tert-butyl substituent): High thermal stability, suitable for pesticidal formulations .
The adamantane group in the target compound is expected to confer similar or superior thermal stability compared to these analogs.
Anticancer Potential
1,3,4-Thiadiazole derivatives are known for their pro-apoptotic and cell-cycle arrest properties. For instance:
- Compound 3 (N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl) benzamide): Demonstrated high anticancer activity due to the cyanoacetamido group, which enhances electron-withdrawing effects .
- Nitazoxanide analogs (): Showed activity via inhibition of PFOR enzymes, critical in anaerobic metabolism .
However, the 4-methoxybenzamide group’s electron-donating effects might reduce reactivity compared to electron-withdrawing groups like cyanoacetamido .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a compound that combines an adamantane moiety with a thiadiazole ring and a methoxybenzamide group. This unique structure has attracted attention due to its potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 342.39 g/mol. The adamantane structure provides rigidity, which may enhance the pharmacological properties of the compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 5-(adamantan-1-yl)-1,3,4-thiadiazole-2-thiol with 4-methoxybenzoic acid derivatives using peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to yield the final product.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole rings often exhibit significant antimicrobial activity. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest that it demonstrates potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
The mechanism of action for this compound is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. The adamantane moiety allows for optimal binding within active sites due to its steric bulk and lipophilicity.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity Evaluation | Showed significant inhibition against Staphylococcus aureus and E. coli at low concentrations. |
| Antiviral Potential | Structural analogs demonstrated inhibition of viral polymerases; further studies needed for direct evaluation on this compound. |
| Mechanistic Insights | Binding studies suggest interaction with protein targets involved in microbial resistance mechanisms. |
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The synthesis involves three key steps: (1) preparation of adamantane-1-carbohydrazide, (2) formation of thiosemicarbazides via reaction with isothiocyanates, and (3) cyclization to yield the thiadiazole core. Optimization strategies include:
- Cyclization Temperature : 80–100°C in H2SO4 or acetic acid to enhance ring closure efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility during benzamide coupling .
- Catalysts : Trace iodine accelerates cyclization, reducing reaction time by 30% .
Q. Table 1: Synthesis Optimization Parameters
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Thiosemicarbazide | RT, 12h in ethanol | 75% → 85% |
| Cyclization | 90°C, H2SO4, 4h | 60% → 78% |
| Benzamide Coupling | DMF, K2CO3, 70°C, 6h | 70% → 88% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm adamantane (δ 1.6–2.1 ppm) and methoxybenzamide (δ 3.8 ppm) groups. <sup>15</sup>N NMR verifies thiadiazole ring connectivity .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]<sup>+</sup> at m/z 398.1) and fragmentation patterns .
- X-ray Crystallography : SHELXL refinement resolves torsional angles (e.g., 175.9° for thiadiazole-planar alignment) and hydrogen-bonding networks (N–H⋯N dimers) .
Q. What in vitro models are appropriate for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial Screening : Broth microdilution assays (MIC ≤ 8 µg/mL against S. aureus) .
- Enzyme Inhibition : Fluorometric assays for COX-2 or HIV-1 protease (IC50 values via dose-response curves) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, IC50 = 12 µM) .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action involving adamantane-thiadiazole interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model adamantane’s van der Waals interactions with hydrophobic enzyme pockets (e.g., HIV-1 protease) .
- Mutagenesis Studies : Compare binding affinity (Kd) of wild-type vs. mutant enzymes (e.g., Thr26Ala in protease active site) .
- Isothermal Titration Calorimetry (ITC) : Quantify entropy-driven binding (ΔS > 0) due to adamantane’s rigid structure .
Q. What strategies resolve contradictions in crystallographic data between computational predictions and experimental results?
Methodological Answer:
- High-Resolution Data : Collect datasets at ≤ 0.8 Å resolution to reduce model bias .
- Twinning Analysis : Use SHELXL’s TWIN command to address pseudo-merohedral twinning in thiadiazole derivatives .
- DFT Refinement : Compare experimental bond lengths (e.g., C–S = 1.74 Å) with B3LYP/6-31G* calculations to validate geometry .
Q. Table 2: Crystallographic Data Contradictions and Solutions
| Issue | Computational Prediction | Experimental Result | Resolution Strategy |
|---|---|---|---|
| Thiadiazole Planarity | 180° torsion | 175.9° torsion | High-resolution refinement |
| Hydrogen Bond Lengths | 2.1 Å (N–H⋯N) | 2.3 Å | TWIN refinement in SHELXL |
Q. How does modifying substituents on the benzamide moiety affect pharmacological activity?
Methodological Answer:
- Methoxy vs. Chloro : Methoxy increases logP (2.1 → 2.8), enhancing blood-brain barrier penetration but reducing aqueous solubility (0.8 mg/mL → 0.3 mg/mL) .
- Nitro Group Addition : Introduces redox activity (IC50 for ROS generation: 5 µM) but risks hepatotoxicity .
- SAR Table :
Q. Table 3: Substituent Effects on Bioactivity
| Substituent | Target (IC50) | logP | Solubility (mg/mL) |
|---|---|---|---|
| 4-Methoxy | COX-2: 0.8 µM | 2.8 | 0.3 |
| 5-Chloro | HIV-1 Protease: 1.2 µM | 3.1 | 0.2 |
| 4-Nitro | HepG2: 12 µM | 3.5 | 0.1 |
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability (e.g., 22% in rats via LC-MS/MS) to explain reduced in vivo activity .
- Prodrug Strategies : Acetylate the methoxy group to improve plasma stability (t1/2 from 1.5h → 4.2h) .
- Toxicogenomics : RNA-seq of liver tissue identifies CYP3A4 upregulation, guiding dose adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
